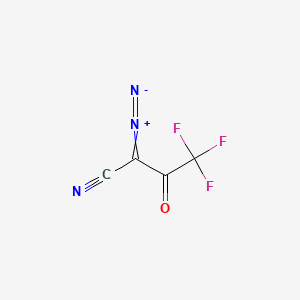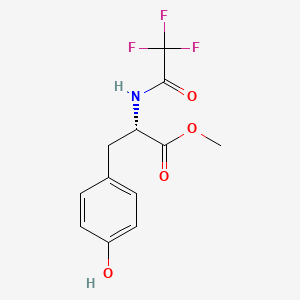![molecular formula C30H50O B593032 (1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one CAS No. 10070-37-8](/img/structure/B593032.png)
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is a clerodane diterpene, a class of secondary metabolites found in various plant species, fungi, bacteria, and marine sponges . These compounds are known for their complex bicyclic structures containing 20 carbon atoms and a decalin core . This compound and its derivatives have attracted significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clerodone involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the cyclization of labdane diterpenes, which share a similar bicyclic structure . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various oxidizing and reducing agents are employed to introduce functional groups at specific positions on the decalin core .
Industrial Production Methods
Industrial production of clerodone is less common due to the complexity of its synthesis. advances in biotechnology have enabled the production of clerodone through microbial fermentation. Genetically engineered microorganisms, such as bacteria and yeast, can be used to produce clerodone by introducing the necessary biosynthetic pathways . This method offers a more sustainable and scalable approach compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the decalin core.
Major Products
The major products formed from these reactions include various hydroxylated, carbonylated, and halogenated derivatives of clerodone . These derivatives often exhibit enhanced biological activities compared to the parent compound.
Applications De Recherche Scientifique
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it serves as a valuable intermediate for the synthesis of more complex natural products . In biology and medicine, clerodone and its derivatives are studied for their potential as anti-inflammatory and cytotoxic agents . Additionally, clerodone’s insect antifeedant properties make it a promising candidate for developing eco-friendly pesticides .
Mécanisme D'action
The mechanism of action of clerodone involves its interaction with specific molecular targets and pathways . For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . In cancer research, clerodone exhibits cytotoxicity by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The insect antifeedant properties are attributed to its ability to disrupt the feeding behavior of herbivorous insects .
Comparaison Avec Des Composés Similaires
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is structurally related to other clerodane diterpenes, such as clerodin, ajugarins, and salvinorin A . These compounds share a similar decalin core but differ in the functional groups attached to the core . This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities . For instance, salvinorin A is known for its hallucinogenic properties, while clerodone lacks such effects .
List of Similar Compounds
- Clerodin
- Ajugarins (I to V)
- Salvinorin A
- Cascarillin
- Calumbins
- Gymnocolin
- Hardwickiic acid
Propriétés
Numéro CAS |
10070-37-8 |
|---|---|
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.729 |
Nom IUPAC |
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one |
InChI |
InChI=1S/C30H50O/c1-19(2)20-10-14-27(5)16-17-30(8)25(24(20)27)21(31)18-23-28(6)13-9-12-26(3,4)22(28)11-15-29(23,30)7/h19-20,22-25H,9-18H2,1-8H3/t20-,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
QDEOBJOJWNHBGH-GTJNZXJFSA-N |
SMILES |
CC(C)C1CCC2(C1C3C(=O)CC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



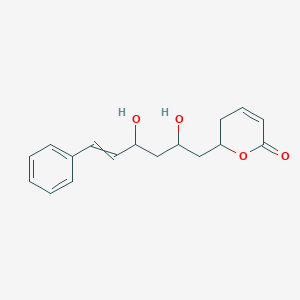
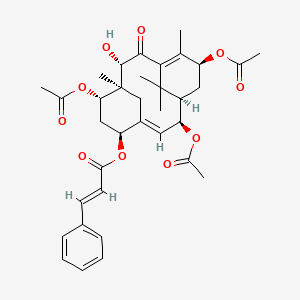
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)

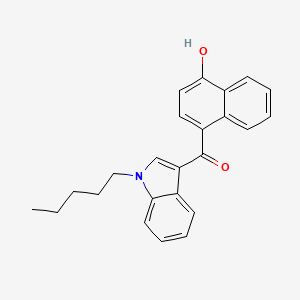
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
